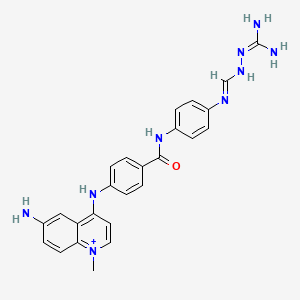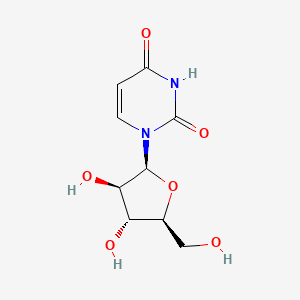
beta-L-Arabinosyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-Arabinosyluracil: is a nucleoside analog that belongs to a class of compounds known as arabinosides. These compounds are characterized by the presence of L-arabinose as the pentose sugar moiety. This compound is structurally similar to uracil, a pyrimidine nucleobase, but with an arabinose sugar instead of ribose or deoxyribose. This structural modification imparts unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-L-Arabinosyluracil can be synthesized through several methods. One common approach involves the glycosylation of uracil with L-arabinose. This reaction typically requires the use of a glycosyl donor, such as a protected arabinose derivative, and a glycosyl acceptor, such as uracil. The reaction is often catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), under anhydrous conditions. The resulting product is then deprotected to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as crystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-L-Arabinosyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives with modified functional groups.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the uracil ring or the arabinose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil-5-carboxylic acid, while substitution with an amine could produce an amino-substituted uracil derivative.
Wissenschaftliche Forschungsanwendungen
Beta-L-Arabinosyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a model compound for studying glycosylation reactions.
Biology: The compound is studied for its interactions with enzymes involved in nucleic acid metabolism and its potential as a biochemical tool.
Medicine: this compound and its derivatives are investigated for their antiviral and anticancer properties. They can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of beta-L-Arabinosyluracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes such as DNA polymerases and reverse transcriptases, inhibiting their activity and thus preventing the synthesis of DNA and RNA. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Arabinosylcytosine (Cytarabine): Another arabinoside with a cytosine base, used primarily as an anticancer agent.
Arabinosyladenine (Vidarabine): An adenine analog with antiviral properties.
Arabinosylthymine: A thymine analog with potential therapeutic applications.
Uniqueness: Beta-L-Arabinosyluracil is unique due to its specific structure, which combines the uracil base with the L-arabinose sugar. This combination imparts distinct biochemical properties, such as its ability to inhibit nucleic acid synthesis and its potential therapeutic applications in both antiviral and anticancer treatments.
Eigenschaften
CAS-Nummer |
40093-89-8 |
|---|---|
Molekularformel |
C9H12N2O6 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m0/s1 |
InChI-Schlüssel |
DRTQHJPVMGBUCF-JPCMASIJSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
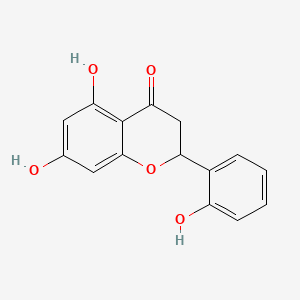


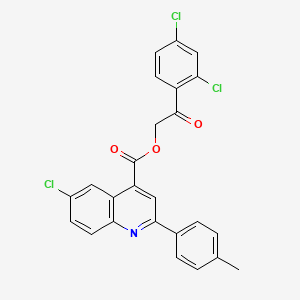
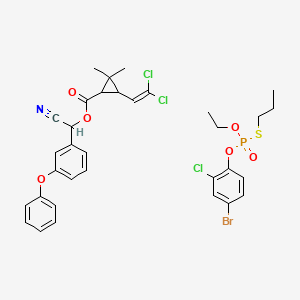
![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)

![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
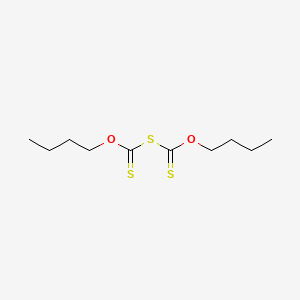
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)

